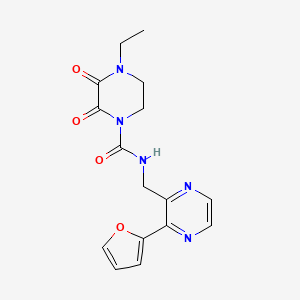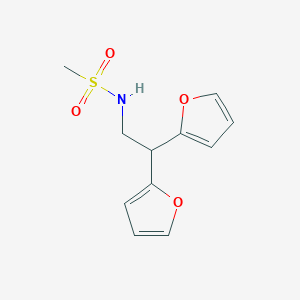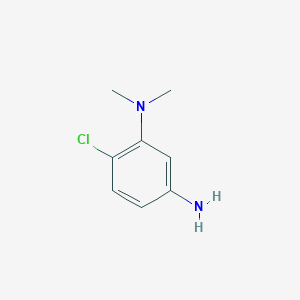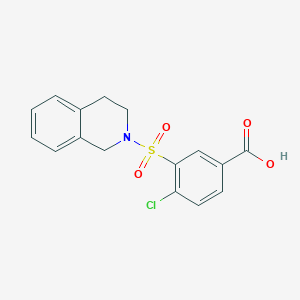![molecular formula C15H8Cl2N4O B2794548 7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 899976-93-3](/img/structure/B2794548.png)
7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These types of compounds have been studied for their potential in various biological applications .
Molecular Structure Analysis
The molecular structure of similar compounds involves an intramolecular charge transfer (ICT) state resulting from the electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, particularly in the context of their antiproliferative activity against several cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed, particularly in the context of their photothermal conversion ability .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s quinazoline-based structure suggests potential as an anticancer agent. Researchers have investigated its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it exhibits promising activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells . Further exploration is needed to understand its mechanism of action and optimize its efficacy.
Kinase Inhibition
Quinazoline derivatives often interact with kinases, making them attractive candidates for drug development. Researchers have explored the compound’s kinase inhibitory properties. It could potentially target specific kinases involved in disease pathways, such as protein kinases implicated in cancer, inflammation, and neurodegenerative disorders. Investigating its selectivity and potency against specific kinases is crucial .
Antimicrobial Activity
Azaisatins containing 4(3H)-quinazolinones have been synthesized and evaluated for antimicrobial activity. These derivatives showed promising results against various microorganisms in both in vitro and in vivo studies. Their potential as antibacterial and antifungal agents warrants further investigation .
Catalytic Applications
Interestingly, the compound could catalyze reactions such as allylation of carbonyl compounds and benzylation of carbonyl groups. Its catalytic properties make it relevant in synthetic chemistry, where efficient and selective catalysts are essential .
Biochemical Probes
Researchers have used quinazoline derivatives as biochemical probes to study specific cellular processes. The compound’s unique structure may allow it to selectively interact with cellular targets, providing insights into biological pathways and protein functions .
Neurological Research
Given its quinazoline scaffold, investigations into the compound’s potential neuroprotective effects are warranted. It might modulate neuronal pathways, making it relevant for neurodegenerative diseases or cognitive disorders. However, this area requires further exploration .
Wirkmechanismus
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . Similarly, quinazoline derivatives, another component of this compound, have been found to exhibit a wide range of biopharmaceutical activities .
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system, leading to a range of biological activities . Quinazoline derivatives also exhibit a wide range of therapeutic activities .
Biochemical Pathways
Both triazole and quinazoline derivatives, which are part of this compound’s structure, are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of triazole and quinazoline derivatives, which are part of this compound’s structure, are well-studied .
Result of Action
It is known that triazole and quinazoline derivatives, which are part of this compound’s structure, exhibit a wide range of therapeutic activities .
Action Environment
It is known that the biological activities of triazole and quinazoline derivatives, which are part of this compound’s structure, can be influenced by various environmental factors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-3-(3-chlorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O/c16-9-3-1-2-8(6-9)13-14-18-15(22)11-7-10(17)4-5-12(11)21(14)20-19-13/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHCVBYBFOSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Butan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B2794466.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2794469.png)
![N-butyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2794471.png)
![N-[2-(1-adamantyl)ethyl]-N-ethylamine](/img/structure/B2794472.png)



![1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide](/img/structure/B2794478.png)



![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2794483.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2794485.png)
